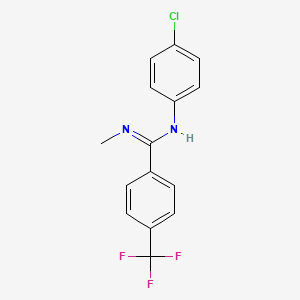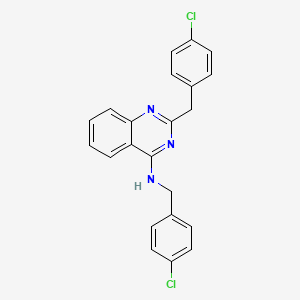![molecular formula C20H19ClN2O2S B3122591 Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}propanoate CAS No. 303149-45-3](/img/structure/B3122591.png)
Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}propanoate
Übersicht
Beschreibung
“Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}propanoate” is a chemical compound with the molecular formula C20H19ClN2O2S and a molecular weight of 386.9 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H19ClN2O2S. It contains a quinazolinyl group attached to a chlorobenzyl group via a sulfanyl linkage, and this entire group is attached to a propanoate group via an ethyl linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.9 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Spiro[Benzo[h]-Quinazolinones]
Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}propanoate derivatives have been used in synthesizing spiro[benzo[h]quinazolinones], which exhibit anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Creation of Novel Enzymatic Enhancers
Compounds related to Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}propanoate have been synthesized under phase transfer catalysis conditions and shown to significantly enhance α-amylase activity, important in biochemical processes (Abass, 2007).
Development of Antitumor Agents
Derivatives of Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}propanoate have been found to possess moderate therapeutic effects against certain mouse tumors, suggesting potential as antitumor agents (Markosyan et al., 2008).
Density Functional Theory (DFT) Calculations
These compounds have been subjected to DFT computational studies to understand their electronic properties, which is crucial for their application in pharmaceutical chemistry (Mohamed et al., 2020).
Anti-Monoamine Oxidase Properties
Some derivatives exhibit significant anti-monoamine oxidase properties, making them potential candidates for treating disorders related to monoamine neurotransmitters (Markosyan et al., 2010).
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]quinazolin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-25-20(24)13(2)26-19-16-6-4-5-7-17(16)22-18(23-19)12-14-8-10-15(21)11-9-14/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOALQHGHBVYUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate](/img/structure/B3122513.png)
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122528.png)
![Methyl 2-[6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidin-4-yl]sulfanylbenzoate](/img/structure/B3122534.png)
carbamothioyl}amino)acetate](/img/structure/B3122543.png)
![Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B3122549.png)

![3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline](/img/structure/B3122564.png)

![2-(Ethylsulfanyl)-6,6-dimethyl-4-[4-(trifluoromethoxy)styryl]-1,6-dihydropyrimidine](/img/structure/B3122567.png)
![2-(Ethylsulfanyl)-6,6-dimethyl-4-[2-(3-pyridinyl)vinyl]-1,6-dihydropyrimidine](/img/structure/B3122573.png)

![Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}acetate](/img/structure/B3122584.png)
